![molecular formula C23H15Cl2N3 B2878068 4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile CAS No. 400079-51-8](/img/structure/B2878068.png)
4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This group is fused to a benzene ring and is a common motif in many important types of drugs and biological molecules . The compound also contains a nitrile group (-CN), which is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom .
Molecular Structure Analysis
The benzimidazole group is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. The nitrile group consists of a carbon atom triple-bonded to a nitrogen atom .Chemical Reactions Analysis
Benzimidazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions . The nitrile group can participate in many reactions, such as hydrolysis, reduction, and the Grignard reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, benzimidazoles are stable compounds. They are resistant to oxidation and reduction, but can be protonated under acidic conditions . The nitrile group is polar, which could influence the compound’s solubility and reactivity .Aplicaciones Científicas De Investigación
Nanoparticle Carrier Systems for Agricultural Applications
Benzimidazole derivatives, such as carbendazim (MBC) and tebuconazole (TBZ), have been utilized in agriculture for the prevention and control of fungal diseases. Research has shown that encapsulating these fungicides in solid lipid nanoparticles and polymeric nanocapsules can improve their release profiles, reduce environmental toxicity, and enhance their effectiveness against plant fungal diseases. This application demonstrates the potential of benzimidazole-based compounds in developing advanced agricultural treatments (E. Campos et al., 2015).
Antitumor and DNA Interaction
Benzimidazole derivatives have been synthesized and evaluated for their antitumor activities, with some showing pronounced effects on tumor cell lines. These compounds, including variations with 2,3-disubstituted acrylonitriles and benzimidazo[1,2-a]quinoline-6-carbonitriles, exhibit the ability to intercalate into double-stranded DNA, suggesting a potential mechanism for their antitumor activity. This highlights the role of benzimidazole derivatives in cancer research and therapy (M. Hranjec et al., 2010).
Antimicrobial and Anticancer Agents
Further research into benzimidazole derivatives has led to the development of new compounds with significant antimicrobial and anticancer activities. These studies emphasize the versatility of benzimidazole compounds in designing new therapeutic agents capable of addressing various diseases, including resistant bacterial infections and different types of cancer (Em Canh Pham et al., 2022).
Mecanismo De Acción
Target of Action
The compound, also known as 4-{2-[1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]vinyl}benzenecarbonitrile, is a derivative of benzimidazole . Benzimidazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and proteins . .
Mode of Action
The mode of action of benzimidazole derivatives can vary depending on the specific derivative and its target. They are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding
Biochemical Pathways
Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets . They have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities
Result of Action
The result of a compound’s action at the molecular and cellular levels can vary depending on its mode of action and the biochemical pathways it affects. Benzimidazole derivatives have been reported to exhibit a range of effects, including inhibition of enzyme activity, modulation of receptor signaling, and disruption of cell division
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2N3/c24-19-11-9-18(13-20(19)25)15-28-22-4-2-1-3-21(22)27-23(28)12-10-16-5-7-17(14-26)8-6-16/h1-13H,15H2/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIPDXVPKVVTFE-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)C=CC4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)/C=C/C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methylbutyl)-5-[1-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2877987.png)
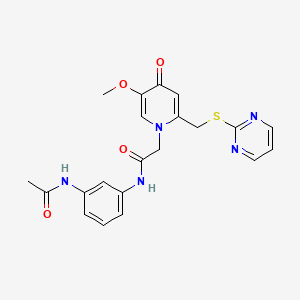
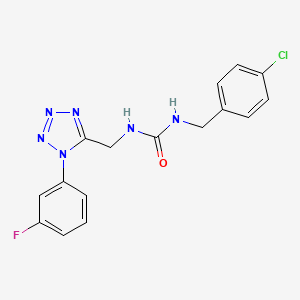

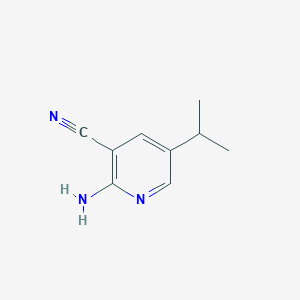
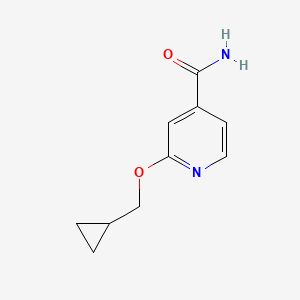
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2877996.png)
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2877999.png)

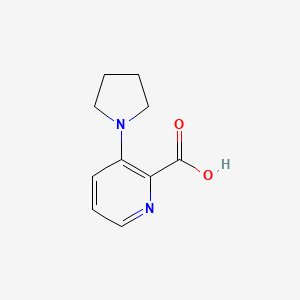
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2878003.png)


